molecular formula C19H13ClIN5OS B15043062 (4E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-[2-(2-iodophenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one

(4E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-[2-(2-iodophenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B15043062
M. Wt: 521.8 g/mol
InChI Key: KESBLNDTCQBQLT-UHFFFAOYSA-N
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Description

(4E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-[2-(2-iodophenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. Its unique structure, which includes a thiazole ring, a pyrazolone core, and halogenated phenyl groups, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-[2-(2-iodophenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the formation of the pyrazolone core. The final step involves the coupling of the halogenated phenyl groups to the core structure under specific reaction conditions, such as the use of catalysts and controlled temperatures.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the pyrazolone core.

    Reduction: Reduction reactions can target the halogenated phenyl groups, potentially leading to dehalogenation.

    Substitution: The compound is susceptible to nucleophilic and electrophilic substitution reactions, especially at the halogenated positions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like sodium iodide and silver nitrate can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to dehalogenated derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology: In biological research, the compound can be used as a probe to study enzyme interactions and cellular pathways. Its halogenated phenyl groups make it a useful tool in radiolabeling studies.

Medicine: Potential medicinal applications include its use as a lead compound in drug discovery. Its structure suggests possible activity against various biological targets, including enzymes and receptors.

Industry: In industrial applications, the compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (4E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-[2-(2-iodophenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting or modulating the activity of these targets. The halogenated phenyl groups may enhance binding affinity through halogen bonding interactions.

Comparison with Similar Compounds

  • (4E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[2-(2-iodophenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one
  • (4E)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-[2-(2-iodophenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Uniqueness: The uniqueness of (4E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-[2-(2-iodophenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one lies in its specific combination of functional groups and halogenation pattern. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and application.

Properties

Molecular Formula

C19H13ClIN5OS

Molecular Weight

521.8 g/mol

IUPAC Name

2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-[(2-iodophenyl)diazenyl]-5-methyl-1H-pyrazol-3-one

InChI

InChI=1S/C19H13ClIN5OS/c1-11-17(24-23-15-5-3-2-4-14(15)21)18(27)26(25-11)19-22-16(10-28-19)12-6-8-13(20)9-7-12/h2-10,25H,1H3

InChI Key

KESBLNDTCQBQLT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=NC(=CS2)C3=CC=C(C=C3)Cl)N=NC4=CC=CC=C4I

Origin of Product

United States

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